1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one

Description

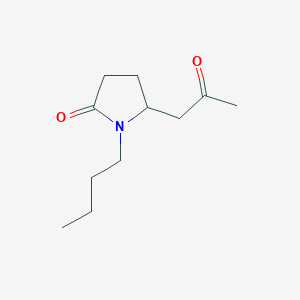

Structure

2D Structure

Properties

CAS No. |

88460-87-1 |

|---|---|

Molecular Formula |

C11H19NO2 |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

1-butyl-5-(2-oxopropyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H19NO2/c1-3-4-7-12-10(8-9(2)13)5-6-11(12)14/h10H,3-8H2,1-2H3 |

InChI Key |

GRQZXSKSRIKVHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(CCC1=O)CC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Research Findings

- Enzyme Interactions: The 2-oxopropyl group’s methylene unit in S-(2-oxopropyl)-CoA is critical for enzyme inhibition via hydrophobic stabilization . In this compound, the absence of CoA may shift its mechanism toward non-enzymatic targets.

- Synthetic Accessibility : Uracil derivatives () demonstrate that 2-oxopropyl groups can be introduced under mild conditions, suggesting scalable synthesis routes for the target compound.

- Pharmacological Potential: The benzimidazole derivative () underscores the value of lactam-containing structures in drug design, though the target compound’s aliphatic substituents may offer distinct pharmacokinetic advantages.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as alkylation or acylation of pyrrolidinone precursors. Key factors include:

- Catalysts : Use transition-metal catalysts (e.g., Pd or Cu) for coupling reactions.

- Temperature : Maintain 60–100°C to balance reaction rate and side-product formation.

- Purification : Employ column chromatography (silica gel) or recrystallization for high purity .

- Experimental Design : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for polar intermediates) to enhance yield.

Q. How can structural integrity be confirmed post-synthesis?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Analyze - and -NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystallizable) .

Q. What is the compound’s hydrophilicity profile, and how does it affect biological distribution?

- Methodological Answer : Estimate logP values computationally (e.g., using ChemAxon or Molinspiration). A structurally similar compound, 1-butyl-5-hydroxypyrrolidin-2-one, has a logP of -2.82, suggesting high hydrophilicity. This implies:

- Biological Implications : Limited blood-brain barrier penetration but enhanced renal excretion.

- Solubility Testing : Conduct shake-flask experiments in PBS (pH 7.4) and DMSO to determine solubility limits .

Advanced Research Questions

Q. How should contradictory reactivity data in different solvent systems be resolved?

- Methodological Answer :

- Systematic Screening : Test reactivity across solvents (e.g., THF, acetonitrile, ethanol) under controlled pH and temperature.

- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates and identify solvent-specific intermediates.

- DFT Calculations : Model solvent effects on transition states to explain discrepancies .

Q. What methodologies assess interactions with biological targets without established assays?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding affinities with proteins (e.g., kinases or GPCRs).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets.

- Mutagenesis Studies : Identify critical residues in target proteins via alanine scanning .

Q. How can environmental impact be evaluated given limited ecotoxicological data?

- Methodological Answer :

- OECD Guidelines : Perform 301F biodegradation tests to assess persistence.

- QSAR Modeling : Predict toxicity endpoints (e.g., LC50 for Daphnia) using tools like ECOSAR.

- Soil Mobility Studies : Use column chromatography with soil samples to determine adsorption coefficients (Kd) .

Data Contradiction Analysis

- Example Scenario : Conflicting logP values reported in computational vs. experimental studies.

- Resolution Strategy :

Validate experimental conditions (e.g., shake-flask method standardization).

Cross-check with reversed-phase HPLC retention times.

Recompute logP using multiple software packages (e.g., MarvinSuite, ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.